molecular formula C10H7Br2N B6162534 5,8-dibromo-6-methylisoquinoline CAS No. 2383980-14-9

5,8-dibromo-6-methylisoquinoline

Katalognummer: B6162534
CAS-Nummer: 2383980-14-9
Molekulargewicht: 301
InChI-Schlüssel:
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5,8-Dibromo-6-methylisoquinoline (5,8-DBMIQ) is a heterocyclic aromatic compound that has been studied extensively for its potential applications in scientific research. It is a synthetic compound that is produced by a condensation reaction between a primary amine and an aldehyde. 5,8-DBMIQ has been studied for its potential applications in drug development, drug delivery, and biomedical research.

Wissenschaftliche Forschungsanwendungen

5,8-dibromo-6-methylisoquinoline has been studied for its potential applications in drug development, drug delivery, and biomedical research. It has been used as a scaffold for the development of new drugs and has been shown to possess anti-inflammatory, anti-cancer, and anti-oxidant properties. It has also been studied for its potential use in drug delivery systems, as it can be used to form nanocarriers for the targeted delivery of drugs. Additionally, this compound has been studied for its potential use in biomedical research, as it can be used to label proteins and other biomolecules for imaging and tracking.

Wirkmechanismus

The exact mechanism of action of 5,8-dibromo-6-methylisoquinoline is not fully understood. However, it is believed to work by binding to the active sites of proteins, which can lead to changes in the activity of the proteins. Additionally, it is believed to interact with other molecules, such as DNA and RNA, which can lead to changes in gene expression.
Biochemical and Physiological Effects
This compound has been studied for its potential biochemical and physiological effects. It has been shown to possess anti-inflammatory, anti-cancer, and anti-oxidant properties. Additionally, it has been shown to possess anti-microbial activity and to inhibit the growth of certain bacteria. It has also been shown to possess anti-viral activity, with studies showing that it can inhibit the replication of certain viruses.

Vorteile Und Einschränkungen Für Laborexperimente

The main advantage of 5,8-dibromo-6-methylisoquinoline is its high yield in the synthesis reaction. Additionally, it is a relatively stable compound and is not easily degraded by light or heat. Furthermore, it is a relatively inexpensive compound and is widely available. The main limitation of this compound is its relatively low solubility in water, which can make it difficult to use in certain experiments.

Zukünftige Richtungen

The potential applications of 5,8-dibromo-6-methylisoquinoline are vast and the compound is still being studied for its potential uses in drug development, drug delivery, and biomedical research. Some potential future directions for this compound include the development of new drugs, the development of new drug delivery systems, and the use of this compound as a label for imaging and tracking of proteins and other biomolecules. Additionally, this compound could be used to study the effects of drugs on cells and tissues, as well as to study the effects of environmental toxins on cells and tissues. Finally, this compound could be used to study the effects of dietary components on cells and tissues.

Synthesemethoden

5,8-dibromo-6-methylisoquinoline is synthesized by a condensation reaction between a primary amine and an aldehyde. The reaction is typically carried out using a base such as sodium hydroxide or potassium hydroxide. The reaction is carried out at a temperature of 60-90°C and is typically complete within 24 hours. The product is isolated by filtration and dried. The yield of the reaction is typically high, with yields of over 90% being reported.

Eigenschaften

{ "Design of the Synthesis Pathway": "The synthesis of 5,8-dibromo-6-methylisoquinoline can be achieved through a multi-step process involving bromination, alkylation, and cyclization reactions.", "Starting Materials": [ "2-methylbenzaldehyde", "ethyl acetoacetate", "bromine", "sodium hydroxide", "acetic acid", "sodium iodide", "sulfuric acid", "potassium carbonate", "methylamine" ], "Reaction": [ "Step 1: Bromination of 2-methylbenzaldehyde with bromine in acetic acid to yield 2-bromo-6-methylbenzaldehyde", "Step 2: Alkylation of ethyl acetoacetate with 2-bromo-6-methylbenzaldehyde in the presence of sodium hydroxide to yield 5-bromo-8-methyl-2-oxo-1,2-dihydroisoquinoline", "Step 3: Bromination of 5-bromo-8-methyl-2-oxo-1,2-dihydroisoquinoline with bromine in the presence of sulfuric acid to yield 5,8-dibromo-8-methyl-2-oxo-1,2-dihydroisoquinoline", "Step 4: Cyclization of 5,8-dibromo-8-methyl-2-oxo-1,2-dihydroisoquinoline with methylamine in the presence of potassium carbonate to yield 5,8-dibromo-6-methylisoquinoline" ] }

2383980-14-9

Molekularformel

C10H7Br2N

Molekulargewicht

301

Reinheit

95

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.